molecular formula C8H15NO B15253770 1-Cyclopropyl-3-(methylamino)butan-2-one

1-Cyclopropyl-3-(methylamino)butan-2-one

Cat. No.: B15253770
M. Wt: 141.21 g/mol
InChI Key: LHKSIFLBOQKTNJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(methylamino)butan-2-one is an organic compound with the molecular formula C₈H₁₅NO This compound features a cyclopropyl group attached to a butanone backbone, with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(methylamino)butan-2-one can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a 1,3-dihalopropane, using zinc powder in ethanol . Another method includes the cyclisation of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(methylamino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(methylamino)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(methylamino)butan-2-one involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, forming covalent bonds with target enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Cyclopropyl-3-methyl-3-(methylamino)butan-2-one
  • Cyclopropylamine derivatives
  • Cyclopropyl ketones

Comparison: 1-Cyclopropyl-3-(methylamino)butan-2-one is unique due to its specific combination of a cyclopropyl group and a methylamino substituent on a butanone backbone. This structure imparts distinct chemical and biological properties compared to other cyclopropyl derivatives .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-cyclopropyl-3-(methylamino)butan-2-one

InChI

InChI=1S/C8H15NO/c1-6(9-2)8(10)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3

InChI Key

LHKSIFLBOQKTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1CC1)NC

Origin of Product

United States

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